N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Beschreibung
Eigenschaften
CAS-Nummer |
896374-12-2 |
|---|---|
Molekularformel |
C24H20ClN3O3 |
Molekulargewicht |
433.89 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H20ClN3O3/c25-19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)31/h1-12H,13-15H2,(H,26,29)(H,27,31) |
InChI-Schlüssel |
OJMOJLURMSOBLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzamides and quinazolinones, characterized by the following structural features:
- Chemical Formula : C18H18ClN3O2
- Molecular Weight : 341.81 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
1. Anti-Cancer Activity
Numerous studies have indicated that quinazolinone derivatives exhibit potent anti-cancer properties. For instance, a review highlighted that various quinazolinone-based hybrids demonstrated IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines, including MDA-MB-231 . The mechanism of action often involves the inhibition of specific kinases such as EGFR and BACE1, which are crucial in cancer progression.
Table 1: Summary of Anti-Cancer Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.36 | EGFR Inhibition |
| Compound B | HeLa | 15.00 | BACE1 Inhibition |
| Compound C | A549 | 40.90 | COX Enzyme Inhibition |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit COX enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. A study found that compounds with bulky groups linked to the acetamide moiety exhibited enhanced COX-2 selectivity, suggesting potential therapeutic applications in inflammatory diseases .
3. Enzyme Inhibition
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide has shown promising results in enzyme inhibition assays:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is implicated in glucose metabolism and is a target for diabetes treatment. Some quinazolinone derivatives have demonstrated IC50 values as low as 0.76 nM for DPP-IV inhibition, indicating their potential as antidiabetic agents .
Table 2: Enzyme Inhibition Activities
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of a series of quinazolinone-benzamide hybrids that were tested against various cancer cell lines. The results indicated that modifications to the benzamide moiety significantly influenced biological activity, with some compounds exhibiting superior potency compared to standard treatments like erlotinib .
Another study focused on the synthesis of thiazole-linked quinazolinones, which were evaluated for their antimalarial activity alongside anti-inflammatory properties. The findings revealed that certain derivatives not only inhibited malaria parasites but also displayed significant anti-inflammatory effects through COX inhibition .
Vergleich Mit ähnlichen Verbindungen
Immunoproteasome Inhibition
Compounds with chlorophenyl or quinoline groups (e.g., Entry 14, ) exhibit moderate immunoproteasome inhibition (47–48%). The target compound’s quinazoline dione may enhance activity due to stronger hydrogen-bonding interactions compared to quinoline or hydroxy groups .
Sigma Receptor Binding
Sigma receptor ligands like [125I]PIMBA prioritize piperidinyl and methoxy groups for high affinity (Kd = 5.80 nM) . The target compound’s 4-chlorophenethyl group resembles the lipophilic substituents in sigma ligands but lacks a radioiodinated moiety for imaging applications. Its quinazoline dione may redirect selectivity toward non-sigma targets, such as kinases or proteases.
Anticancer Potential
Venetoclax demonstrates that benzamide complexity correlates with specific targeting (e.g., Bcl-2). The target compound’s simpler structure may limit potency against Bcl-2 but could improve pharmacokinetics (e.g., solubility, metabolic stability) due to reduced molecular weight (~500–600 g/mol estimated) compared to Venetoclax (868.44 g/mol) .
Hypothetical Advantages and Limitations
- Advantages: The quinazoline dione may confer stronger target binding than thiazolidinones () or triazoles (). The 4-chlorophenethyl group could enhance cell membrane permeability compared to polar hydroxyethyl analogues (Entry 14, ).
- Limitations: Absence of radioisotopes or piperidinyl groups may limit utility in diagnostic imaging (cf. [125I]PIMBA ). Unmodified benzamide core may reduce selectivity compared to Venetoclax’s multifunctional design .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of 2,4-dioxo-1H-quinazoline derivatives with chlorophenyl-containing intermediates. Key steps include:
- Amide coupling : Use coupling agents like EDCI/HOBt in DMF under nitrogen to link the benzamide moiety to the quinazolinylmethyl group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization (ethanol/water) improves yield and purity .
- Optimization : Reaction time and temperature (e.g., 60°C for 12 hours) minimize side products. Monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) ensures completion .
Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–170 ppm) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify functional groups .
- Melting Point Analysis : Sharp melting points (e.g., 260–263°C) indicate purity .
- Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weights (e.g., [M+H]⁺ calculated for C₂₄H₁₉ClN₃O₃: 432.1112; found: 432.1109) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to GABAA receptors, and what docking parameters are most reliable?
- Methodological Answer :
- Glide XP Scoring : Use Schrödinger Suite to perform extra-precision (XP) docking. Key parameters:
- Hydrophobic Enclosure : Prioritize ligand placement in lipophilic pockets of the receptor’s α/β subunits .
- Hydrogen Bonding : Assign higher weights to interactions with residues like β3-Thr142 and α1-Tyr160 .
- Validation : Compare docking scores (e.g., GlideScore ≤ -8.0 kcal/mol) with experimental IC₅₀ values from electrophysiology assays .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Evaluate activity across concentrations (e.g., 0.1–100 µM) in PTZ-induced seizure models (mice) and cancer cell lines (e.g., MCF-7) to identify therapeutic windows .
- Target Profiling : Use radioligand binding assays (e.g., [³H]muscimol for GABAA) and kinase inhibition panels to distinguish off-target effects .
- Pathway Analysis : RNA sequencing in treated cells identifies upregulated/downregulated pathways (e.g., apoptosis vs. synaptic signaling) .
Q. How does the chlorophenyl-quinazolinylmethyl motif influence metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t₁/₂) >60 minutes suggests stability .
- Metabolite ID : Major metabolites (e.g., hydroxylated derivatives) are identified using UPLC-QTOF. Structural modifications (e.g., fluorination at C-6) reduce CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
